molecular formula C7H8O6 B3051540 2,6-Dioxoheptanedioic acid CAS No. 34457-84-6

2,6-Dioxoheptanedioic acid

Cat. No.: B3051540
CAS No.: 34457-84-6
M. Wt: 188.13 g/mol
InChI Key: DYOMGPBEPIHZAA-UHFFFAOYSA-N
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Description

Historical Context and Discovery of Dioxoheptanedioic Acid Isomers

The study of dicarboxylic acids, the class to which 2,6-dioxoheptanedioic acid belongs, has historical roots in the early 20th century. A foundational discovery in 1934 revealed that dicarboxylic acids could be produced in the body through the ω-oxidation of fatty acids. preprints.org This metabolic pathway, while often considered minor, highlighted a new class of biologically relevant molecules. elifesciences.org

While the specific discovery and initial synthesis of this compound are not prominently detailed in historical literature, its emergence is part of a broader scientific exploration into multifunctional organic acids and their isomers. Research into related isomers has provided a context for the synthesis and study of such compounds. For instance, derivatives of 3,5-dioxoheptanedioic acid were synthesized to create enantiomerically pure substituted δ-valerolactones. researchgate.netresearchgate.net Other related compounds, such as 2,5-dioxoheptanedioic acid , have been identified as intermediates in studies of polyketide synthase enzymes. u-tokyo.ac.jp The synthesis of related structures, like 4-oxoheptanedioic acid , has been achieved through methods such as the oxidation of corresponding hydroxy acids. The investigation of these various isomers underscores the long-standing interest in the chemical properties and synthetic accessibility of oxo-dicarboxylic acids.

Compound NameIsomer TypeResearch ContextReference
3,5-Dioxoheptanedioic acidPositional IsomerSynthesis of substituted δ-valerolactones researchgate.netresearchgate.net
2,5-Dioxoheptanedioic acidPositional IsomerIntermediate in polyketide synthesis studies u-tokyo.ac.jp
4-Oxoheptanedioic acidRelated Keto AcidSynthesis via oxidation of 4-hydroxyheptanedioic acid
Diethyl (E,E)-4-oxo-2,5-heptadienedioateUnsaturated AnalogueDesigned as an irreversible enzyme inhibitor nih.gov

Academic Significance and Interdisciplinary Research Relevance of this compound

The primary academic significance of this compound lies in its identification as a potential inhibitor of the enzyme dihydrodipicolinate synthase (DHDPS). preprints.orgosdd.net This enzyme is a critical component of the diaminopimelate (DAP) pathway, which is responsible for the biosynthesis of lysine (B10760008) in bacteria. osdd.net This pathway is essential for bacterial survival as lysine and its precursor, meso-diaminopimelate, are vital for protein synthesis and cell wall construction. osdd.netusask.ca Crucially, the DAP pathway is absent in mammals, making DHDPS an attractive and specific target for the development of new antibacterial drugs. preprints.orgusask.ca

The relevance of this compound spans several interdisciplinary fields:

Medicinal Chemistry and Drug Discovery: Research has focused on identifying new inhibitors for DHDPS, particularly from pathogens like Mycobacterium tuberculosis, the causative agent of tuberculosis. In this context, this compound was identified through in silico screening as a promising lead molecule. preprints.org Its potential to inhibit a key bacterial enzyme positions it as a scaffold for developing novel antibiotics. preprints.orgnih.gov

Computational Chemistry: The identification of this compound as a potential DHDPS inhibitor was facilitated by computational drug design techniques. preprints.org Studies used molecular docking to predict the binding affinity of various compounds to the active site of the enzyme. In one such study, this compound was shortlisted as a highly potent lead molecule against M. tuberculosis DHDPS based on its favorable binding score. preprints.org

Biochemistry: The study of this compound contributes to the fundamental understanding of enzyme-inhibitor interactions. Research on DHDPS inhibitors explores different modes of action, including competitive and allosteric inhibition, providing insights into the enzyme's catalytic mechanism. elifesciences.orgusask.ca The investigation of molecules like this compound helps to map the chemical features required for effective binding and inhibition of this important bacterial enzyme.

Research AreaEnzyme TargetOrganism of InterestKey FindingReference
Antibacterial Drug DiscoveryDihydrodipicolinate synthase (DHDPS)Mycobacterium tuberculosisIdentified as a potential inhibitor via in silico screening with a high binding score. preprints.org
Enzyme Inhibition StudiesDihydrodipicolinate synthase (DHDPS)General (Bacteria)Listed among a dataset of inhibitors used to develop quantitative structure-activity relationship (QSAR) models. osdd.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dioxoheptanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O6/c8-4(6(10)11)2-1-3-5(9)7(12)13/h1-3H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOMGPBEPIHZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)C(=O)O)CC(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649073
Record name 2,6-Dioxoheptanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34457-84-6
Record name 2,6-Dioxoheptanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2,6 Dioxoheptanedioic Acid and Its Analogs

Oxidation-Based Synthetic Routes and Mechanistic Considerations

The introduction of ketone functionalities at the C2 and C6 positions of a heptanedioic acid backbone is a key challenge that can be addressed through various oxidation strategies. These methods range from the selective oxidation of functionalized precursors to broader catalytic approaches applicable to both academic research and industrial-scale production.

Selective Oxidation of Heptanedioic Acid Derivatives

One of the most direct conceptual routes to 2,6-dioxoheptanedioic acid involves the selective oxidation of heptanedioic acid derivatives that possess hydroxyl groups at the C2 and C6 positions. The synthesis of the precursor, 2,6-dihydroxyheptanedioic acid, can be envisioned through various established methods for the α-hydroxylation of carboxylic acids or the reduction of corresponding keto acids.

Once the dihydroxy derivative is obtained, its oxidation to the desired diketone can be achieved using a range of oxidizing agents. Common reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or Jones reagent (CrO₃ in acetone/sulfuric acid). sathyabama.ac.in However, the use of such stoichiometric and often toxic reagents is becoming less common in modern synthesis. Milder and more selective methods, such as those employing Swern oxidation (oxalyl chloride, DMSO, and a hindered base) or Dess-Martin periodinane, offer viable alternatives with potentially higher yields and easier purification.

The mechanism of these oxidations typically involves the formation of an intermediate ester (e.g., a chromate (B82759) ester) or a species with a heightened leaving group ability at the oxygen atom, followed by an elimination step where a base removes the proton from the carbon bearing the hydroxyl group, leading to the formation of the carbon-oxygen double bond. The selectivity for the oxidation of the secondary alcohols over other potentially oxidizable sites in the molecule is a critical consideration in the choice of reagent and reaction conditions.

Catalytic Oxidation Processes for Academic and Industrial Synthesis

For larger-scale synthesis, catalytic oxidation processes are preferable due to their efficiency, reduced waste, and often milder reaction conditions. These methods typically employ a metal catalyst and a terminal oxidant, such as molecular oxygen or hydrogen peroxide. google.com

A plausible and industrially scalable approach to this compound could start from pimelic acid (heptanedioic acid). wikipedia.orgnih.gov The challenge lies in the selective oxidation of the α-methylene groups. A potential strategy involves the α,α'-dihalogenation of pimelic acid or its ester derivatives, followed by hydrolysis to the dihydroxy intermediate, and subsequent oxidation. A Chinese patent (CN110229096B) describes a process for preparing 2,6-pyridinedicarboxylic acid from pimelic acid or its diesters, which proceeds through a 2,2,6,6-tetrahalogenated intermediate. google.com Hydrolysis of such a tetrahalogenated compound could potentially yield the desired this compound.

Alternatively, direct catalytic oxidation of pimelic acid using metal catalysts, such as those based on platinum or palladium, under controlled conditions of temperature and pressure, could be explored. These processes often involve the generation of radical species or high-valent metal-oxo intermediates that can abstract hydrogen atoms from the carbon backbone, leading to oxidation. The selectivity of such reactions can be influenced by the choice of catalyst, solvent, and reaction parameters.

Oxidation Strategy Starting Material Key Reagents/Catalysts Advantages Challenges
Selective Oxidation2,6-Dihydroxyheptanedioic acidPCC, Jones Reagent, Swern, Dess-MartinHigh selectivity, well-established methodsStoichiometric reagents, potential toxicity
Catalytic OxidationPimelic AcidMetal catalysts (e.g., Pt, Pd), O₂, H₂O₂Atom economy, scalability, greenerControl of selectivity, potential for over-oxidation
Halogenation-HydrolysisPimelic Acid or DiesterHalogenating agent (e.g., NBS, SO₂Cl₂), followed by hydrolysisPotentially high-yielding route based on related syntheses google.comHarsh reaction conditions, multiple steps

Derivatization Strategies for Functionalized Dioxoheptanedioic Acid Analogs

The synthesis of analogs of this compound, such as isotopically labeled versions for mechanistic studies or stereochemically defined variants, requires specialized synthetic methodologies.

Synthesis of Isotopically Labeled Dioxoheptanedioic Acids

Isotopically labeled compounds are invaluable tools in metabolic research, mechanistic studies, and as internal standards in quantitative mass spectrometry. medchemexpress.comnih.gov The synthesis of isotopically labeled this compound can be approached by incorporating stable isotopes like ¹³C, ²H (D), or ¹⁸O at specific positions.

For example, to introduce ¹³C at the carboxyl groups, the synthesis could be designed to use ¹³C-labeled cyanide (K¹³CN) as a building block in a route that constructs the carbon skeleton. Alternatively, if a retrosynthetic approach breaks the molecule down to smaller fragments, one of these fragments could be sourced in an isotopically labeled form.

Deuterium (B1214612) labeling can often be achieved by exchange reactions under basic or acidic conditions with a deuterium source like D₂O, particularly at the α-positions (C2 and C6) due to the acidity of the α-protons adjacent to the keto groups. For more specific labeling, deuterated reducing agents, such as sodium borodeuteride (NaBD₄), could be used to reduce a precursor, followed by oxidation. google.com

Isotope Labeling Position Potential Synthetic Strategy Labeled Reagent Example
¹³CCarboxyl groups (C1, C7)Synthesis from smaller fragmentsK¹³CN
¹³CBackboneUse of labeled building blocks in a convergent synthesis¹³C-labeled malonic ester
²H (D)α-positions (C2, C6)Base- or acid-catalyzed H/D exchangeD₂O
²H (D)Specific backbone positionsReduction of a precursor with a deuterated reagentNaBD₄

Stereoselective Approaches to Related Ketocarboxylic Acids

The synthesis of chiral analogs of this compound, for instance, (R)- or (S)-2-hydroxy-6-oxoheptanedioic acid, necessitates the use of stereoselective synthetic methods. Biocatalysis, employing enzymes such as ketoreductases (KREDs) or aldolases, offers a powerful approach to achieve high enantiomeric and diastereomeric purity. nih.govalaska.edu

Ketoreductases can stereoselectively reduce one of the keto groups in this compound to a hydroxyl group, yielding a chiral hydroxy-keto acid. alaska.edu The stereochemical outcome (R or S) can often be controlled by selecting a KRED with the appropriate selectivity from commercially available enzyme panels.

Aldolases can be used to form C-C bonds with stereocontrol. nih.gov For instance, an aldolase (B8822740) could catalyze the condensation of pyruvate (B1213749) with a suitable four-carbon aldehyde precursor to stereoselectively form the carbon backbone and introduce a hydroxyl group, which could then be oxidized to the ketone.

Asymmetric chemical catalysis, using chiral metal complexes or organocatalysts, also provides routes to chiral keto acids. For example, asymmetric hydrogenation or transfer hydrogenation of a C=C bond in a precursor could set a stereocenter that is then carried through to the final product.

Novel Synthetic Pathway Design for Dioxoheptanedioic Acid Precursors and Analogs

The discovery and implementation of entirely new synthetic routes to this compound and its analogs can be accelerated through modern computational and synthetic biology approaches. Retrosynthetic analysis, a cornerstone of synthetic planning, allows for the deconstruction of the target molecule into simpler, more readily available starting materials. chemistry.coachamazonaws.comegrassbcollege.ac.inslideshare.net

For this compound, a retrosynthetic disconnection at the C3-C4 bond could suggest a synthesis based on the coupling of two functionalized three-carbon units. Alternatively, disconnection at the C2-C3 and C5-C6 bonds might point to a strategy involving the acylation of a central three-carbon dicarboxylate unit.

Computational tools for retrosynthesis, such as those based on artificial intelligence, can propose novel and non-intuitive synthetic pathways by searching vast databases of chemical reactions. slideshare.net These tools can help to identify new precursors and reaction sequences that might not be immediately obvious to a human chemist.

Furthermore, the principles of synthetic biology can be applied to design and engineer microbial metabolic pathways for the biosynthesis of this compound or its precursors from simple feedstocks like glucose. This could involve the introduction of heterologous genes encoding for specific enzymes (e.g., oxidases, dehydrogenases) into a host organism like E. coli or yeast, and optimizing the metabolic flux towards the desired product.

Mechanistic Investigations of Chemical Transformations of 2,6 Dioxoheptanedioic Acid

Oxidative Transformations to Higher Carbonyl Species

The oxidation of 2,6-Dioxoheptanedioic acid can theoretically lead to the formation of higher carbonyl species, although specific studies on this substrate are not extensively documented. The reaction pathways would likely target the methylene (B1212753) carbons (C3, C4, and C5). Oxidation of the central C4 methylene group could potentially yield 2,4,6-trioxoheptanedioic acid.

The mechanism for such a transformation would depend on the chosen oxidant. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in acidic media, which are used to oxidize other ketones, could be employed. The reaction at a methylene group flanked by two carbonyls (a β-diketone system) can be complex. The acidic nature of the α-hydrogens at C3 and C5 facilitates enolization, which can be the initial step for the oxidative attack.

For instance, using an agent like selenium dioxide (SeO₂), a reagent known for oxidizing α-methylene groups of ketones, could be a potential route. The mechanism would likely involve an ene reaction with the enol form of the diketone, followed by a ontosight.ai-sigmatropic rearrangement and subsequent decomposition to yield the tri-ketone.

Table 1: Potential Oxidative Transformations and Reagents

Oxidizing Agent Potential Product General Mechanistic Feature
Potassium Permanganate (KMnO₄) 2,4,6-Trioxoheptanedioic acid Oxidation of the activated C4 methylene group.
Chromium Trioxide (CrO₃) / Jones Reagent 2,4,6-Trioxoheptanedioic acid Attack on the enol form at the C4 position. libretexts.org

Further research is required to elucidate the precise conditions and to characterize the resulting higher carbonyl species from the oxidation of this compound.

Reductive Pathways to Hydroxy-Substituted Heptanedioic Acids

The reduction of the two ketone groups in this compound to their corresponding secondary alcohols yields 2,6-dihydroxyheptanedioic acid. This transformation is a standard reaction in organic chemistry, typically achieved using metal hydride reagents. libretexts.org

The mechanism of reduction with a reagent like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. libretexts.orgpressbooks.pub The reaction proceeds in two main steps:

Nucleophilic Attack: The hydride ion attacks the carbonyl carbon at C2 or C6, breaking the C=O π-bond and forming a new C-H bond. This results in a tetrahedral alkoxide ion intermediate. libretexts.org

Protonation: An acidic workup or reaction with a protic solvent protonates the newly formed alkoxide ion to yield the hydroxyl group. pressbooks.pub

Given the presence of two ketone groups, the reduction can occur stepwise, potentially allowing for the isolation of the mono-reduced intermediate, 2-hydroxy-6-oxoheptanedioic acid, by controlling the stoichiometry of the reducing agent. Catalytic hydrogenation using catalysts like Raney Nickel or Platinum under H₂ pressure is another viable reductive pathway.

Table 2: Common Reducing Agents for Ketone Reduction

Reducing Agent Solvent Key Characteristics
Sodium Borohydride (NaBH₄) Alcohols (e.g., Methanol (B129727), Ethanol) Mild and selective for aldehydes and ketones. libretexts.org
Lithium Aluminum Hydride (LiAlH₄) Ethers (e.g., Diethyl ether, THF) Very powerful, less selective; reduces carboxylic acids as well. Requires a separate acidic workup. pressbooks.pub

The stereochemical outcome of the reduction at the two chiral centers (C2 and C6) would result in a mixture of diastereomers (a meso compound and a pair of enantiomers), the ratio of which would depend on the reagent and reaction conditions.

Nucleophilic Addition and Substitution Reactions at Carbonyl Centers

The carbonyl carbons at C2 and C6 are electrophilic and thus susceptible to attack by a wide range of nucleophiles. savemyexams.com These reactions are fundamental to carbonyl chemistry and typically proceed via a nucleophilic addition mechanism, where the nucleophile adds to the carbonyl group, forming a tetrahedral intermediate. ncert.nic.in

The reaction can be catalyzed by either acid or base.

Base-catalyzed addition: A strong nucleophile directly attacks the carbonyl carbon. The resulting alkoxide intermediate is then protonated. youtube.com

Acid-catalyzed addition: The carbonyl oxygen is first protonated by an acid, which enhances the electrophilicity of the carbonyl carbon, making it more reactive towards weaker nucleophiles. ksu.edu.salibretexts.org

Common nucleophilic addition reactions applicable to this compound include:

Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) in the presence of a catalytic amount of base (e.g., CN⁻) yields a cyanohydrin. This reaction at both ketones would produce 2,6-dicyano-2,6-dihydroxyheptanedioic acid. savemyexams.comlibretexts.org

Acetal/Ketal Formation: In the presence of an acid catalyst, alcohols add to the ketone groups to form hemiketals and then ketals. Using a diol like ethylene (B1197577) glycol allows for the formation of a cyclic ketal, which is a common protecting group for ketones. organic-chemistry.org

Imine Formation: Primary amines react with the ketone functionalities to form an intermediate carbinolamine, which then dehydrates to yield an imine (a compound with a C=N double bond).

Table 3: Nucleophilic Addition Reactions at Carbonyl Centers

Nucleophile (Reagent) Intermediate Final Product (after reaction at both ketones)
Cyanide ion (HCN, KCN) Tetrahedral alkoxide 2,6-Dicyano-2,6-dihydroxyheptanedioic acid
Alcohol (R'OH, H⁺) Hemiketal 2,2,6,6-Tetraalkoxyheptanedioic acid (Ketal)
Primary Amine (R'NH₂, H⁺) Carbinolamine Di-imine derivative
Hydride ion (NaBH₄) Tetrahedral alkoxide 2,6-Dihydroxyheptanedioic acid

Elucidation of Reaction Kinetics and Thermodynamic Parameters

Detailed experimental studies on the reaction kinetics and thermodynamic parameters for the transformations of this compound are not widely reported in the literature. However, general principles can be applied to understand the factors that would govern these aspects.

Thermodynamics: The thermodynamics of the reactions are governed by the change in Gibbs free energy (ΔG), which depends on enthalpy (ΔH) and entropy (ΔS) changes.

Reduction: The reduction of ketones to alcohols is generally an exothermic process (negative ΔH) as two single bonds (C-H and O-H) are formed at the expense of a C=O π-bond and an H-H bond (in catalytic hydrogenation) or a metal-hydride bond.

Ketal Formation: The formation of ketals is often reversible, and the position of the equilibrium can be controlled by the reaction conditions. Removing water, a byproduct, drives the reaction to completion, indicating that entropy can play a significant role.

Computational Studies: In the absence of experimental data, computational chemistry can provide insights. In silico screening has been used to predict the binding affinity of this compound to enzyme active sites, providing binding scores that correlate with the free energy of binding. preprints.org For instance, molecular dynamics simulations have been used to assess the stability of the protein-ligand complex, observing the hydrogen bond interactions over time. preprints.org Similarly, thermodynamic functions for the dissociation of other organic acids have been determined by measuring pKa values at different temperatures, a method that could be applied to this compound. rsc.org

Table 4: Factors Influencing Reaction Parameters

Parameter Influencing Factors for this compound
Kinetics (Rate) - Electronic Effects: High electrophilicity of C2/C6 due to adjacent electron-withdrawing groups (COOH, C=O).- Steric Effects: Relatively unhindered ketone groups allow for easy nucleophilic approach.- Catalyst: Presence and type of acid or base catalyst significantly affect the rate.

| Thermodynamics (Equilibrium) | - Bond Enthalpies: Favorable formation of stronger sigma bonds from weaker pi bonds (e.g., in reduction).- Ring Strain: Formation of five- or six-membered cyclic ketals is often entropically favored.- Solvation: The solvent can influence the stability of reactants, intermediates, and products. |

Further experimental work is necessary to quantify the kinetic rates and thermodynamic constants for the fundamental chemical transformations of this intriguing diketo-diacid.

Advanced Analytical and Spectroscopic Characterization of 2,6 Dioxoheptanedioic Acid

High-Resolution Mass Spectrometry for Molecular Identification and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of 2,6-dioxoheptanedioic acid. bioanalysis-zone.comuni-saarland.de Unlike conventional mass spectrometry that provides nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of the exact mass. bioanalysis-zone.com This high resolution is critical for distinguishing between molecules with the same nominal mass but different chemical formulas. bioanalysis-zone.com

For this compound (C₇H₈O₆), the theoretical exact mass is 188.0321 Da. HRMS instruments, such as time-of-flight (TOF), Orbitrap, or Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometers, can confirm this mass with high accuracy, thereby providing strong evidence for the molecular formula. uni-saarland.despectroscopyonline.com

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides further structural confirmation. In this technique, the molecular ion of this compound is isolated and then fragmented by collision-induced dissociation. The resulting fragment ions are characteristic of the molecule's structure. For dicarboxylic acids, common fragmentation pathways involve the loss of H₂O, CO, and CO₂. libretexts.org In the case of this compound, characteristic losses would also be expected from the cleavage of C-C bonds adjacent to the ketone groups.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₇H₈O₆
Theoretical Exact Mass 188.0321 Da
Nominal Mass 188 Da

Table 2: Predicted Fragmentation Patterns in MS/MS

Fragment Ion (m/z) Neutral Loss Plausible Structure of Fragment
170.0215H₂OLoss of a water molecule
144.0266CO₂Decarboxylation from one of the acid groups
116.0317CO₂ + COSubsequent loss of carbon monoxide
99.0082C₂H₃O₃Cleavage adjacent to a keto group

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification and trace analysis of compounds like this compound in complex matrices. chromatographyonline.comjfda-online.com This method combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. sciex.com

For the analysis of polar compounds such as dicarboxylic acids, reversed-phase chromatography is often employed, sometimes with the use of ion-pairing reagents to improve retention. The separation is followed by detection using a mass spectrometer, often a triple quadrupole instrument, operating in multiple reaction monitoring (MRM) mode. chromatographyonline.com In MRM, a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and then one or more specific product ions are monitored. This highly selective detection method minimizes interference from other components in the sample matrix, enabling accurate quantification even at very low concentrations. sciex.com

The development of a robust LC-MS/MS method requires careful optimization of several parameters, including the chromatographic conditions (column, mobile phase, gradient) and the mass spectrometric parameters (ionization source, fragmentation energy). chromatographyonline.comthermofisher.com For trace analysis, sample preparation techniques such as solid-phase extraction (SPE) may be employed to concentrate the analyte and remove interfering substances. scioninstruments.com

Table 3: Typical Parameters for LC-MS/MS Analysis

Parameter Description
LC Column C18 or other reversed-phase column
Mobile Phase A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a small amount of acid (e.g., formic acid) to improve peak shape.
Ionization Mode Electrospray ionization (ESI), typically in negative ion mode for carboxylic acids.
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 187.0248 [M-H]⁻
Product Ions (m/z) Characteristic fragments from MS/MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of organic compounds. mdpi.com However, due to the low volatility of dicarboxylic acids like this compound, a derivatization step is necessary to convert them into more volatile forms suitable for GC analysis. scioninstruments.comresearchgate.net

Common derivatization methods include esterification (e.g., with methanol (B129727) to form the dimethyl ester) or silylation (e.g., with BSTFA to form the trimethylsilyl (B98337) derivative). nih.gov This chemical modification increases the volatility of the analyte, allowing it to be separated by gas chromatography. researchgate.net The separated derivative is then introduced into the mass spectrometer for detection and identification. The mass spectrum of the derivative will show a characteristic molecular ion and fragmentation pattern, which can be used to confirm the identity of the original compound. nih.gov

GC-MS can be particularly useful for the analysis of this compound in certain sample types, and it can provide complementary information to LC-MS/MS. mdpi.com

Table 4: Derivatization and GC-MS Parameters

Parameter Description
Derivatization Reagent Methyl chloroformate (MCF), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), or an alcohol (e.g., methanol) with an acid catalyst. nih.gov
GC Column A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).
Carrier Gas Helium or hydrogen.
Ionization Mode Electron Ionization (EI).
Detection Full scan mode for identification or selected ion monitoring (SIM) for quantification. nih.gov

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

In addition to mass spectrometry, other spectroscopic techniques play a vital role in the structural elucidation of this compound and in monitoring reactions involving this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. thermofisher.com The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid O-H stretching (a broad band around 3000 cm⁻¹), the C=O stretching of the carboxylic acid (around 1710 cm⁻¹), and the C=O stretching of the ketone groups (around 1725 cm⁻¹). researchgate.netresearchgate.net FTIR can be used to confirm the presence of these key functional groups and to monitor reactions that involve changes to them. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. thermofisher.com

¹H NMR: The proton NMR spectrum would show signals for the different types of protons in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would help to confirm the connectivity of the atoms. hmdb.cachemicalbook.com The acidic protons of the carboxylic acid groups would typically appear as broad singlets at a downfield chemical shift. sigmaaldrich.com

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each of the seven carbon atoms in the molecule, including the two carboxyl carbons and the two ketone carbons, which would appear at characteristic downfield chemical shifts.

NMR is a powerful tool for unambiguous structure determination and can also be used to monitor the progress of reactions by observing the disappearance of reactant signals and the appearance of product signals over time. rsc.org

Table 5: Expected Spectroscopic Data for this compound

Spectroscopic Technique Expected Features
FTIR Broad O-H stretch (~3000 cm⁻¹), C=O stretch (carboxylic acid, ~1710 cm⁻¹), C=O stretch (ketone, ~1725 cm⁻¹), C-H stretches (~2900 cm⁻¹). researchgate.netresearchgate.net
¹H NMR Signals for methylene (B1212753) protons adjacent to carbonyl groups and the central methylene group, and a broad signal for the acidic protons. sigmaaldrich.com
¹³C NMR Signals for carboxyl carbons, ketone carbons, and methylene carbons at characteristic chemical shifts.

Computational Chemistry and Molecular Modeling Studies of 2,6 Dioxoheptanedioic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule. aspbs.com Methods such as Density Functional Theory (DFT) and Møller-Plesset (MP) perturbation theory are employed to predict molecular and electronic structures. mdpi.comdiva-portal.org These calculations provide insights into the distribution of electrons within a molecule, which is crucial for predicting its reactivity. aspbs.commdpi.com

For 2,6-Dioxoheptanedioic acid, quantum chemical calculations can elucidate its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. mdpi.com The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity. Furthermore, these calculations can map the molecular electrostatic potential (ESP), identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.commongoliajol.info The two carboxyl groups and two keto groups in this compound are expected to be key sites for interactions, and ESP maps can precisely predict where hydrogen bond donors and acceptors are most likely to interact with biological targets. ontosight.aimdpi.commongoliajol.info While specific quantum chemical studies exclusively on this compound are not extensively published, the application of established methods like DFT with a B3LYP functional and a split-valence basis set (e.g., 6-31G(d,p)) would be a standard approach to model its structure and reactivity. scirp.org

Molecular Docking and Dynamics Simulations for Ligand-Protein Interaction Profiling

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as this compound, and a protein target. plos.orgnih.gov These methods are instrumental in drug discovery for screening potential drug candidates and understanding their binding mechanisms at an atomic level. nih.govmdpi.com

In a notable study, this compound was identified as a potential inhibitor of Dihydrodipicolinate synthase from Mycobacterium tuberculosis (Mtb-DapA), a crucial enzyme in the bacterium's lysine (B10760008) biosynthesis pathway. preprints.org In silico screening predicted that this compound could act as an Mtb-DapA inhibitor. preprints.org Molecular docking simulations revealed its binding mode within the enzyme's active site. preprints.org The compound was predicted to form interactions with key active site residues, including Arg148 and Thr54. preprints.org

Subsequent molecular dynamics simulations, performed for up to 40 nanoseconds, were used to assess the stability of the predicted protein-ligand complex. preprints.org These simulations track the movements of atoms over time, providing insights into the flexibility of the complex and the persistence of key interactions, such as hydrogen bonds. nih.govnih.govplos.org The analysis of the MD trajectory for the this compound-Mtb-DapA complex showed stable protein-ligand interactions, reinforcing its potential as an inhibitor. preprints.org

Table 1: Molecular Docking Results for this compound against Mtb-DapA

Compound Name Target Protein Docking Score (XP Score) Interacting Residues
This compound Mtb-DapA -8.48284 Arg148, Thr54

Data sourced from a 2022 preclinical study. preprints.org

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov These models are built by developing a statistical relationship between calculated molecular descriptors (representing physicochemical properties like electronic, steric, and hydrophobic features) and experimentally determined activities or properties. nih.govresearchgate.net

In the context of antibacterial drug discovery, this compound was included in a dataset of 23 inhibitors of the DHDPS enzyme used to develop a QSAR model. nih.gov The model was generated using energy-based descriptors derived from molecular docking studies to predict the inhibitory activity (Ki values) of the compounds. nih.gov The goal of such QSAR models is to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent inhibitors. nih.govmdpi.com The robustness of a QSAR model is assessed through various statistical parameters, including the correlation coefficient (R²) and the cross-validated correlation coefficient (q²). nih.govnih.gov

Table 2: Experimental Inhibitory Activity of this compound

Compound Name Target Enzyme Inhibitory Value (Ki)
This compound Dihydrodipicolinate synthase (DHDPS) 0.156 mM

Data sourced from a 2014 QSAR modeling study. nih.gov

In Silico Screening and Lead Compound Identification Methodologies

In silico screening, also known as virtual screening, is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govjapsonline.com This approach significantly reduces the time and cost associated with high-throughput screening (HTS) of physical compounds. upmbiomedicals.com

The identification of this compound as a potential antibacterial agent is a direct result of such an in silico strategy. preprints.org Researchers screened structural analogues of α-ketopimelic acid (α-KPA), a known inhibitor of Mtb-DapA. preprints.org This structure-based virtual screening led to the identification of this compound as a promising candidate. preprints.org Following initial docking, further evaluation using molecular dynamics simulations and binding score comparisons with validated inhibitors confirmed its potential. preprints.org Ultimately, this compound was shortlisted as a highly potent lead molecule against Mtb-DapA, demonstrating the power of computational methodologies in lead compound identification. preprints.orgdanaher.com A lead compound is a chemical compound that has promising pharmacological activity and serves as the starting point for chemical modifications to improve potency, selectivity, and pharmacokinetic properties. upmbiomedicals.com

Enzymatic and Biochemical Pathway Intersections of 2,6 Dioxoheptanedioic Acid

Inhibition of Dihydrodipicolinate Synthase (DHDPS) by 2,6-Dioxoheptanedioic Acid

Dihydrodipicolinate synthase (DHDPS) is a crucial enzyme that catalyzes the first and rate-limiting step in the diaminopimelate (DAP) pathway, which is responsible for the de novo biosynthesis of L-lysine in bacteria and plants. elifesciences.orgresearchgate.net This pathway is absent in mammals, making DHDPS an attractive target for the development of novel antibiotics and herbicides. usask.carsc.org this compound, also known as diketopimelic acid, and its analogues have been investigated as inhibitors of this enzyme. These compounds are often designed to mimic the enzyme's natural substrates or reaction intermediates. Research has shown that diketopimelic acid and phenolic keto acid analogs can irreversibly inactivate the DHDPS enzyme, although they may bind with relatively weak affinity.

The DHDPS enzyme typically exists as a homotetramer, which can be described as a dimer of dimers. researchgate.netnih.gov Each monomer contains an active site, and the interface between the dimers forms an allosteric binding site where the end-product, L-lysine, binds to regulate the enzyme's activity through a feedback inhibition mechanism. nih.govnih.gov

The crystal structure of DHDPS bound to its natural inhibitor, L-lysine, reveals significant conformational changes within both the allosteric and active sites upon binding. nih.gov For instance, in Vitis vinifera DHDPS, the binding of lysine (B10760008) causes a key catalytic residue, Tyr132, to undergo significant rotational motion, which is thought to weaken the proton relay within the catalytic triad and thus inhibit the enzyme's function. nih.gov

Inhibitors like this compound are designed to target the active site. These acyclic compounds are intended to mimic the enzyme-bound intermediate in the condensation reaction between pyruvate (B1213749) and (S)-aspartate-β-semialdehyde. nih.gov The binding of these inhibitors within the active site can lead to the alkylation of enzyme residues, causing irreversible inactivation.

FeatureDescriptionKey Residues (example)
Quaternary Structure Homotetramer (dimer of dimers)N/A
Active Site Located within each monomer; site of substrate condensation.Tyr132 (in V. vinifera)
Allosteric Site Located at the dimer-dimer interface; binds L-lysine.Conserved residues that interact with lysine
Inhibitor Mimicry Acyclic keto acids mimic the enzyme-bound reaction intermediate.N/A

The lysine biosynthesis (DAP) pathway is essential for most bacteria. nih.gov Its products, meso-diaminopimelate (meso-DAP) and lysine, are vital components for bacterial survival. Meso-DAP is a crucial cross-linking component in the peptidoglycan cell walls of Gram-negative bacteria, while lysine is used for both protein synthesis and as a cross-linker in the cell walls of most Gram-positive bacteria. usask.canih.govnih.gov

Because DHDPS catalyzes the first committed step, its inhibition effectively shuts down the entire pathway. elifesciences.org This disruption of meso-DAP and lysine synthesis compromises the structural integrity of the bacterial cell wall, which can halt bacterial growth and eventually lead to cell lysis and death. usask.ca Studies on bacterial mutants that lack the ability to produce diaminopimelate have shown that these organisms undergo lysis when the compound is not supplied externally. usask.ca Therefore, the inhibition of DHDPS by compounds such as this compound represents a promising strategy for developing new antibacterial agents. nih.gov

Computational biology has become an invaluable tool for studying the mechanisms of enzyme inhibition. mdpi.com Techniques such as molecular dynamics (MD) simulations and molecular docking are used to investigate the interactions between enzymes and inhibitors at an atomic level. nih.govmdpi.com

For DHDPS, MD simulations have been used to compare the enzyme's structure in its lysine-bound (inhibited) and lysine-free (active) states. nih.gov These studies have provided insights into how allosteric binding of lysine can induce conformational changes that are transmitted to the active site, ultimately leading to inhibition. nih.gov Such computational approaches allow researchers to visualize the dynamic motions of key amino acid residues and understand how an inhibitor alters the enzyme's function. researchgate.netnih.gov These methods are also employed in the rational design of novel DHDPS inhibitors, where potential compounds can be virtually screened and their binding modes predicted before they are synthesized and tested in the laboratory. mdpi.com

Role in Dicarboxylic Acid Metabolism and Fatty Acid Oxidation

Dicarboxylic acids are metabolites formed from fatty acids through an alternative oxidative pathway. While not as prominent as mitochondrial β-oxidation, the metabolism of dicarboxylic acids is significant, particularly under conditions of high lipid flux or when mitochondrial fatty acid oxidation is impaired. nih.govnih.gov

The formation of dicarboxylic acids begins with ω-oxidation. This process occurs in the endoplasmic reticulum, where enzymes from the cytochrome P450 family introduce a hydroxyl group onto the terminal (ω) carbon of a fatty acid. researchgate.net This hydroxyl group is then further oxidized to a carboxylic acid, resulting in a dicarboxylic acid—a fatty acid with a carboxyl group at both ends. nih.govresearchgate.net

Once formed, these dicarboxylic acids are transported to peroxisomes for catabolism via β-oxidation. nih.govscispace.com The peroxisomal β-oxidation pathway sequentially shortens the dicarboxylic acid chain, producing acetyl-CoA and a chain-shortened dicarboxylic acid with each cycle. nih.gov This pathway serves as an alternative route for fatty acid degradation that can help mitigate the toxic effects of fatty acid accumulation. nih.gov The induction of ω-oxidation is often coupled with the induction of peroxisomal β-oxidation enzymes. nih.govnih.gov

PathwayCellular LocationKey FunctionStarting Substrate (General)Product (General)
ω-Oxidation Endoplasmic ReticulumConverts monocarboxylic acids to dicarboxylic acids.Fatty AcidDicarboxylic Acid
Peroxisomal β-Oxidation PeroxisomesDegrades dicarboxylic acids into smaller units.Dicarboxylic AcidAcetyl-CoA + Chain-shortened Dicarboxylic Acid

Endogenously produced long-chain dicarboxylic acids can act as signaling molecules that trigger the upregulation of the peroxisomal β-oxidation system. nih.gov The breakdown of these dicarboxylic acids in peroxisomes generates acetyl-CoA, which can be used for energy, and shorter-chain dicarboxylic acids that may undergo further metabolism in the mitochondria. nih.gov This metabolic route underscores a flexible system for managing cellular lipid homeostasis, particularly under metabolic stress. nih.gov

Potential Involvement in Central Carbon Metabolism

While direct evidence is scarce, the structure of this compound suggests a potential role as a metabolic intermediate that could interface with core energy-producing pathways. Its seven-carbon backbone and dicarboxylate nature are features seen in various metabolic intermediates.

Connections to Glycolysis and Tricarboxylic Acid Cycle Intermediates

The integration of this compound into central carbon metabolism would likely involve its conversion into intermediates of glycolysis or the TCA cycle. Such connections would theoretically allow the carbon skeleton of this molecule to be utilized for energy production or biosynthetic purposes.

One plausible point of entry into the TCA cycle could be through its degradation to smaller molecules that are established cycle intermediates. For instance, enzymatic cleavage could yield a five-carbon intermediate and a two-carbon unit. The five-carbon unit, after further modification, could potentially enter the TCA cycle at the level of α-ketoglutarate. The two-carbon unit could be converted to acetyl-CoA, a primary substrate for the TCA cycle.

Another hypothetical link could involve the reduction of the ketone groups to hydroxyl groups, followed by further enzymatic modifications. These reactions could potentially lead to the formation of molecules that are structurally similar to intermediates of fatty acid metabolism, which can then be converted to acetyl-CoA.

Below is a table outlining potential, though speculative, connections and the types of enzymatic reactions that would be required.

Potential Connection PointHypothetical IntermediateRequired Enzymatic Reaction
Tricarboxylic Acid Cycleα-Ketoglutarate + Acetyl-CoAOxidative Decarboxylation, Thiolysis
Tricarboxylic Acid CycleSuccinyl-CoADecarboxylation, Oxidation
Glycolysis/GluconeogenesisPyruvateCleavage, Decarboxylation

It is important to emphasize that these proposed connections are theoretical and await experimental validation.

Biosynthesis and Degradation Pathways within Cellular Systems

The biosynthesis and degradation of this compound in cellular systems are not well-established. However, insights can be drawn from known metabolic pathways of related dicarboxylic acids and compounds with ketone functionalities.

Hypothetical Biosynthesis:

The biosynthesis of this compound could potentially originate from the metabolism of longer-chain dicarboxylic acids or fatty acids. A plausible pathway could involve the ω-oxidation of a seven-carbon fatty acid to form pimelic acid, followed by the specific oxidation of the second and sixth carbons to introduce the ketone groups. The enzymes involved would likely be specific oxidoreductases or dehydrogenases.

Hypothetical Degradation:

The degradation of this compound would likely proceed through pathways that break down the carbon chain into smaller, metabolizable units. One potential route is through a series of reactions analogous to β-oxidation. This could involve the activation of one of the carboxyl groups to a CoA thioester, followed by enzymatic reactions that cleave off two-carbon units in the form of acetyl-CoA.

Another possibility is the decarboxylation of the molecule to yield a shorter-chain diketone, which could then be further metabolized. The table below summarizes hypothetical enzymatic steps in the degradation of this compound.

Hypothetical Degradation StepEnzyme ClassPotential Product
Activation of Carboxyl GroupCoA Ligase2,6-Dioxoheptanedioyl-CoA
Oxidative CleavageThiolaseAcetyl-CoA + 5-Oxopentanedioic acid
DecarboxylationDecarboxylase2,5-Hexanedione + CO2
Reduction of Ketone GroupsReductase/Dehydrogenase2,6-Dihydroxyheptanedioic acid

Further research, including metabolic profiling and enzyme characterization, is necessary to elucidate the definitive biosynthesis and degradation pathways of this compound in cellular systems.

Biological Systems and Broader Metabolic Contexts of Dioxoheptanedioic Acids

Occurrence and Metabolism in Microbial Systems

Role in Bacterial Amino Acid and Cell Wall Biosynthesis Pathways

The diaminopimelic acid (DAP) pathway is a critical metabolic route in many bacteria, responsible for the synthesis of the amino acid L-lysine and a vital component of the cell wall, meso-diaminopimelic acid (meso-DAP). researchgate.netu-tokyo.ac.jp This pathway's absence in mammals makes its enzymes attractive targets for the development of novel antibacterial agents. researchgate.netu-tokyo.ac.jp One of the key enzymes in this pathway is dihydrodipicolinate synthase (DHDPS), which catalyzes the condensation of (S)-aspartate-semialdehyde and pyruvate (B1213749). u-tokyo.ac.jp

Research has identified 2,6-Dioxoheptanedioic acid as a potential inhibitor of DHDPS. researchgate.net In silico screening studies have predicted that this compound can act as an inhibitor for the DHDPS enzyme from Mycobacterium tuberculosis (Mtb-DapA). preprints.org These computational models suggest that the compound interacts with key amino acid residues in the active site of the enzyme, such as Arg148 and Thr54. preprints.org The inhibition of DHDPS disrupts the DAP pathway, which is essential for the bacterium's survival due to its role in both protein synthesis (lysine production) and maintaining the structural integrity of the bacterial cell wall through peptidoglycan cross-linking. researchgate.netu-tokyo.ac.jp

The bacterial cell wall's primary component is peptidoglycan, a polymer of repeating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) units cross-linked by peptide stems. The meso-DAP synthesized via the DAP pathway is a crucial part of this peptide stem in many Gram-negative and some Gram-positive bacteria, providing rigidity and strength to the cell wall. researchgate.net By inhibiting an early step in the synthesis of meso-DAP, compounds like this compound can effectively block the entire process of cell wall construction, leading to cell lysis and bacterial death.

Table 1: Predicted Interactions of DHDPS Inhibitors

Compound Predicted Interacting Residues in Mtb-DapA Active Site
This compound Arg148, Thr54
2-oxo-4-pentylpentanedioic acid Asp196, Arg148, Thr55, Lys171, Gly194
β-Hydroxypyruvic acid Thr54, Gly88, Leu111, Val113

Data sourced from in silico screening studies of potential Mycobacterium tuberculosis DHDPS inhibitors. preprints.org

Influence on Microbial Fermentation Processes and Metabolite Production

While this compound has been identified as a potential modulator of specific biosynthetic pathways, its direct influence on broader microbial fermentation processes, such as mixed-acid or lactic acid fermentation, is not well-documented in the available scientific literature. Microbial fermentation is a complex metabolic process where sugars are converted into a variety of end products like lactate, acetate, succinate, and ethanol, depending on the organism and conditions.

Studies on microbial metabolites have identified a vast range of compounds produced during fermentation. For instance, in the submerged culture of Claviceps paspali, an analog, 2,3-dihydroxybenzoic acid, has been detected. In another context, research on polyketide synthesis by Actinomycetes has noted the involvement of 2,5-dioxoheptanedioic acid, a structural isomer of the compound of interest. However, specific research detailing the role or production of this compound during common microbial fermentation and its effect on the yield of other metabolites is currently limited.

Presence and Metabolic Significance in Plant Systems

Interplay with Plant Metabolic Acclimation Mechanisms

Plants exhibit complex metabolic acclimation mechanisms to cope with changing environmental conditions and various stresses, such as high light, drought, or pathogen attack. These responses involve significant reprogramming of primary and secondary metabolism, leading to adjustments in the levels of various organic acids, amino acids, and protective compounds. For example, under high light stress, coffee plants show altered levels of organic acids in the tricarboxylic acid (TCA) cycle, like citrate (B86180) and malate, and an accumulation of antioxidants. However, based on the current body of scientific literature, a direct role for this compound in these plant metabolic acclimation or stress response pathways has not been specifically identified.

Regulation of Fatty Acid Synthesis and Related Pathways in Plants

The biosynthesis of fatty acids in plants is a fundamental process, with the first committed step being the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACCase). The regulation of this pathway is intricate, involving transcriptional control of key genes and allosteric regulation of enzymes to meet the plant's demand for acyl chains for membrane biogenesis and energy storage. While various molecules are known to regulate fatty acid synthesis, there is currently no direct evidence in the scientific literature to suggest that this compound plays a regulatory role in this pathway in plants.

Dioxoheptanedioic Acid Analogs in Secondary Metabolism

Plant secondary metabolism produces a vast array of compounds that are not directly involved in growth and development but are crucial for defense, signaling, and interaction with the environment. While the specific role of this compound in plant secondary metabolism is not extensively detailed, it has been identified in the analysis of metabolites from medicinal plants like Aconitum carmichaelii.

Future Directions and Research Perspectives for 2,6 Dioxoheptanedioic Acid

Methodological Innovations in Characterization and Analysis

The accurate identification and quantification of 2,6-dioxoheptanedioic acid in complex biological and chemical matrices are fundamental to understanding its function. Future research will necessitate the development and application of more sensitive and specific analytical techniques.

A significant advancement in this area is the use of ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC/Q-TOF-MS/MS). This powerful method has already been successfully employed to tentatively identify "dioxoheptanedioic acid" as a constituent in the traditional herbal medicine Aconiti Lateralis Radix Praeparata and its processed products. researchgate.net This approach allows for the rapid characterization of compounds in complex mixtures, and its application can be extended to detect this compound in various other biological samples, such as microbial cultures, plant tissues, and mammalian fluids. researchgate.net

Further methodological innovations could involve:

Development of Specific Monoclonal Antibodies: Creating antibodies that specifically recognize this compound would enable the development of highly sensitive immunoassays like ELISA for rapid screening and quantification.

Synthesis of Isotopically Labeled Standards: The chemical synthesis of stable isotope-labeled this compound (e.g., using ¹³C or ²H) would provide internal standards for definitive quantification in mass spectrometry-based metabolomics studies, greatly improving accuracy and precision.

Advanced Chromatographic Techniques: Exploring multidimensional chromatography and novel stationary phases could improve the separation of this compound from its structural isomers, such as 2,4-dioxoheptanedioic acid and 4-oxoheptanedioic acid, which can be challenging in complex samples. nih.gov

Advanced Computational and Theoretical Frameworks

Computational chemistry provides invaluable insights into the molecular properties and potential interactions of this compound, guiding experimental research. In silico screening has emerged as a powerful tool for identifying its potential as a bioactive molecule.

Notably, computational studies have predicted that this compound could act as a potent inhibitor of Dihydrodipicolinate synthase (DapA) from Mycobacterium tuberculosis (Mtb), a crucial enzyme in a bacterial pathway not present in mammals. preprints.org These studies employed molecular docking to simulate the binding of the compound to the enzyme's active site. preprints.orgnih.gov The results showed favorable binding scores and interactions with key active site residues like Arg148 and Thr54. preprints.org

Further computational investigations have included:

Molecular Dynamics (MD) Simulations: MD simulations were performed to assess the stability of the predicted interaction between this compound and Mtb-DapA over time, showing stable hydrogen bond patterns. preprints.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models have been developed using energy-based descriptors from docking studies to predict the inhibitory activity (Ki) of a range of compounds, including this compound, against DHDPS. nih.govosdd.net

Future research will likely expand on these frameworks by using Density Functional Theory (DFT) to more accurately calculate the electronic structure and reactivity of the molecule, informing its potential roles in catalysis and material science. researchgate.netacs.org

Table 1: Computational and Experimental Data for this compound as an Mtb-DapA Inhibitor

Parameter Value Method Source
XP Docking Score -8.48284 Molecular Docking (Schrödinger) preprints.org
Predicted Interactions Arg148, Thr54 Molecular Docking preprints.org
Inhibitory Constant (Ki) 0.156 mM QSAR Model / Experimental nih.govosdd.net

| Complex Stability | Stable H-bonds | Molecular Dynamics Simulation | preprints.org |

Elucidation of Undiscovered Biochemical Roles and Pathways

The fundamental biochemical functions of this compound remain largely unexplored. As a keto acid, it is structurally positioned to be an intermediate in various metabolic pathways. nih.govnih.gov Keto acids are central to amino acid biosynthesis and degradation, and their pathways can be engineered for the production of valuable chemicals. nih.govresearchgate.net A significant portion of the metabolome is still uncharacterized, suggesting that many biochemical pathways and the roles of their intermediates are yet to be discovered. stanford.eduyale.edu

Future research should focus on:

Metabolomic Profiling: Untargeted metabolomics studies on microorganisms, plants, and animals under different physiological or stress conditions could reveal the presence of this compound and identify co-varying metabolites, providing clues to its pathway.

Enzyme Discovery: Identifying the enzymes responsible for the synthesis and degradation of this compound is crucial. This can be achieved by screening cell lysates for enzymatic activity or using genetic approaches to identify responsible genes in organisms that produce the compound, such as Aconitum carmichaelii. researchgate.net

Prebiotic Chemistry: α-Keto acids are considered critical molecules in the origin of life, capable of forming complex reaction networks under prebiotic conditions. astrobiology.com Investigating whether this compound can be formed under such conditions or participate in protometabolic networks could offer insights into early biochemistry.

The identification of this compound in a plant species suggests a potential role in secondary metabolism, which could involve defense mechanisms or signaling. researchgate.net

Potential for Targeted Pathway Modulation and Biochemical Probe Development

The unique structure of this compound makes it an attractive candidate for development as a tool for targeted pathway modulation and as a biochemical probe to study cellular processes.

Targeted Pathway Modulation: The prediction of this compound as an inhibitor of Mtb-DapA is a prime example of its potential for targeted modulation. preprints.org The DapA enzyme is part of the diaminopimelic acid (DAP) pathway, which is essential for bacterial cell wall synthesis and is absent in mammals, making it an excellent target for novel antibacterial agents. nih.gov The in silico findings position this compound as a lead compound for the development of new tuberculosis therapies. preprints.org

Biochemical Probe Development: Biochemical probes are essential for elucidating metabolic pathways and enzyme function in complex biological systems. jove.comnih.gov this compound could serve as a scaffold for creating such probes. Future research could involve:

Metabolic Labeling: Synthesizing analogs of this compound with isotopic labels (e.g., ¹³C, ¹⁵N) or bioorthogonal functional groups (e.g., azides, alkynes). jove.com These labeled probes could be introduced into cells to trace their metabolic fate, helping to map out the pathways they participate in. jove.combohrium.com

Activity-Based Probes (ABPs): Developing ABPs based on the this compound structure could help identify its interacting enzymes. An ABP typically contains a reactive group that covalently binds to the active site of a target enzyme, allowing for its identification and functional characterization via proteomics. nih.gov

Imaging Probes: Modifying the molecule for use in noninvasive imaging techniques like Positron Emission Tomography (PET) could allow for the in vivo visualization and quantification of specific metabolic activities related to the compound. jci.org

The development of such tools would not only illuminate the specific roles of this compound but also provide a powerful means to study the broader metabolic networks in which it may function. nih.gov

Q & A

Q. What are the standard methods for characterizing the purity and structural identity of 2,6-dioxoheptanedioic acid in synthetic chemistry?

  • Methodological Answer : Key techniques include nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm molecular structure, infrared (IR) spectroscopy to identify functional groups (e.g., ketone and carboxylic acid stretches), and mass spectrometry (MS) for molecular weight confirmation. High-performance liquid chromatography (HPLC) or gas chromatography (GC) can assess purity by detecting impurities or residual solvents . For reproducibility, ensure calibration with certified reference standards and validate results against published spectral databases.

Q. How should researchers safely handle this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work under a fume hood to avoid inhalation of dust or aerosols. For spills, absorb with inert materials (e.g., sand) and dispose of as hazardous waste. Emergency protocols include flushing eyes with water for ≥15 minutes and seeking medical attention for persistent irritation .

Q. What experimental protocols are recommended for assessing the compound’s solubility and stability under varying pH conditions?

  • Methodological Answer : Conduct solubility tests in polar (water, methanol) and nonpolar solvents (hexane) using gravimetric or spectrophotometric methods. For pH stability, prepare buffered solutions (e.g., phosphate buffers at pH 2–12) and monitor degradation via HPLC or UV-Vis spectroscopy over 24–72 hours. Include controls with inert analogs to distinguish pH-specific effects .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported antimicrobial activity of this compound derivatives?

  • Methodological Answer : Discrepancies in minimum inhibitory concentrations (MICs) may arise from strain variability or assay conditions. Standardize protocols using CLSI/NCCLS guidelines, control for inoculum size (e.g., 10⁴ CFU/mL), and replicate experiments across multiple microbial strains (e.g., Mycobacterium tuberculosis H37Rv). Compare results with structurally similar compounds (e.g., 2-hexadecynoic acid) to identify structure-activity relationships (SARs) .

Q. What strategies are effective for synthesizing coordination polymers using this compound as a ligand?

  • Methodological Answer : Optimize metal-ligand stoichiometry (e.g., 1:1 or 2:1) via hydrothermal or solvothermal synthesis. Characterize polymers using X-ray diffraction (XRD) for crystal structure determination and thermogravimetric analysis (TGA) for thermal stability. Test applications in gas adsorption (e.g., CO₂ capture) or catalysis by functionalizing with transition metals (e.g., Cu²⁺, Zn²⁺) .

Q. How can computational modeling enhance the understanding of this compound’s reactivity in acid-base systems?

  • Methodological Answer : Perform density functional theory (DFT) calculations to predict pKa values and tautomeric equilibria. Compare computed IR/Raman spectra with experimental data to validate models. Use molecular dynamics (MD) simulations to study solvation effects and proton transfer mechanisms in aqueous environments .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing variability in spectroscopic data for this compound?

  • Methodological Answer : Apply principal component analysis (PCA) to NMR/IR datasets to identify outliers or batch effects. Use Student’s t-test or ANOVA to assess significance of observed spectral shifts. Report confidence intervals (e.g., 95%) for peak assignments and include raw data in supplementary materials .

Q. How can researchers ensure reproducibility in synthetic yields when scaling up this compound production?

  • Methodological Answer : Document reaction parameters (temperature, solvent purity, catalyst loading) meticulously. Use design of experiments (DoE) to optimize conditions (e.g., n-BuLi stoichiometry in THF at −78°C). Validate scalability by repeating small-scale syntheses (1–5 mmol) before progressing to pilot-scale batches (>50 mmol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.